5-Benzyloxygramine

Antiviral Coronavirus Nucleocapsid Protein

Differently from unsubstituted gramine or other 5-substituted analogs, only 5-Benzyloxygramine (CAS 1453-97-0) delivers the benzyloxy-dependent pharmacology essential for MERS-CoV N protein PPI orthosteric stabilization (EC50 32.1 μM, SI 25.1). The C-5 benzyloxy group enables high-affinity hydrophobic cavity binding at the N-NTD dimer interface—a mechanism structurally validated by co-crystal (PDB 6KL6). This substitution also confers superior 5-HT receptor antagonist potency in ex vivo rat uterus preparations and uniquely enables clean 5-HTP synthesis via mild hydrogenolysis deprotection. For hit-to-lead antiviral campaigns, serotonergic receptor pharmacology studies, or indole alkaloid SAR investigations, this compound is the structurally required reference standard.

Molecular Formula C18H20N2O
Molecular Weight 280.4 g/mol
CAS No. 1453-97-0
Cat. No. B072693
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Benzyloxygramine
CAS1453-97-0
Synonyms5-benzyloxy-gramine
5-benzyloxygramine
Molecular FormulaC18H20N2O
Molecular Weight280.4 g/mol
Structural Identifiers
SMILESCN(C)CC1=CNC2=C1C=C(C=C2)OCC3=CC=CC=C3
InChIInChI=1S/C18H20N2O/c1-20(2)12-15-11-19-18-9-8-16(10-17(15)18)21-13-14-6-4-3-5-7-14/h3-11,19H,12-13H2,1-2H3
InChIKeyPOTVAILTNPOQJH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Benzyloxygramine (CAS 1453-97-0) - A 5-Substituted Gramine Derivative with Dual Antiviral and Serotonergic Activity


5-Benzyloxygramine (CAS 1453-97-0) is a synthetic 5-substituted gramine derivative belonging to the indole alkaloid class, structurally characterized by a benzyloxy group at the C-5 position of the indole nucleus and a dimethylaminomethyl side chain [1]. This compound functions as an orthosteric stabilizer of non-native protein-protein interactions (PPIs) within the coronavirus nucleocapsid (N) protein [2] and exhibits significant antagonist activity at serotonin (5-HT) receptors in isolated tissue preparations [3]. The benzyloxy substitution confers enhanced lipophilicity and altered receptor binding profiles compared to the parent gramine and other 5-substituted analogs [4].

Why 5-Benzyloxygramine Cannot Be Replaced by Generic Gramine or Simple 5-Substituted Analogs


Generic substitution of 5-benzyloxygramine with unsubstituted gramine or other 5-substituted gramine derivatives (e.g., 5-methoxy, 5-hydroxy) is not feasible due to profound differences in both antiviral mechanism and receptor pharmacology. The benzyloxy group is essential for high-affinity binding to the hydrophobic cavity of the MERS-CoV N-NTD dimer interface, enabling non-native PPI stabilization—a property absent in gramine [1]. Furthermore, SAR studies demonstrate that the nature of the 5-position substituent dramatically alters serotonin receptor antagonism, with the benzyloxy group conferring superior antagonist potency compared to other 5-substituted analogs on rat uterus preparations [2]. Substituting with a simpler analog would compromise both the antiviral efficacy and the specific receptor pharmacology required for targeted research applications.

Quantitative Differentiation Evidence for 5-Benzyloxygramine Against Key Comparators


5-Benzyloxygramine Exhibits Superior Antiviral Potency and Selectivity Compared to PJ34 and E3330 Against MERS-CoV

5-Benzyloxygramine (P3) demonstrates potent anti-MERS-CoV activity with an EC50 of 32.1 μM in Vero E6 cells, significantly outperforming the PPI stabilizers PJ34 (EC50 > 100 μM) and E3330 (EC50 > 100 μM) identified in the same virtual screening campaign [1]. The compound exhibits a selectivity index (SI = CC50/EC50) of 25.1, calculated from a CC50 of 805.32 μM, indicating a favorable therapeutic window compared to PJ34 and E3330 which showed no appreciable antiviral activity at non-cytotoxic concentrations [1].

Antiviral Coronavirus Nucleocapsid Protein

5-Benzyloxygramine is a More Potent 5-HT Antagonist on Rat Uterus Than Its Closest Structural Analog

In isolated rat uterus preparations, 5-benzyloxygramine acts as a potent antagonist of 5-hydroxytryptamine (5-HT). A direct comparative study by Barlow and Khan (1959) established that 5-benzyloxygramine is a more potent antagonist than the closely related analog 5-benzyloxy-3-(2-dimethylaminoethyl)indole, despite the latter possessing an ethylene side-chain extension [1]. The study further determined that introduction of the benzyloxy group at the 5-position of gramine significantly enhances antagonist activity compared to unsubstituted gramine [1]. While exact pA2 values are not reported in the abstracted text, the rank order of antagonist potency was explicitly stated as: 5-benzyloxygramine > 5-benzyloxy-3-(2-dimethylaminoethyl)indole > remaining analogs [1].

Serotonin Receptor Pharmacology Tissue Bioassay

Structural Biology Validation: 5-Benzyloxygramine's Unique Mechanism of Action Confirmed by X-ray Crystallography

5-Benzyloxygramine's mechanism of action as a non-native PPI orthosteric stabilizer has been definitively established through high-resolution X-ray crystallography (2.77 Å) of the compound bound to the MERS-CoV N-NTD dimer interface (PDB ID: 6KL6) [1]. The structure reveals that 5-benzyloxygramine simultaneously engages hydrophobic interactions with both N-NTD protomers, stabilizing an abnormal dimer conformation that triggers pathogenic oligomerization of the full-length N protein in cells [1]. This mechanism is fundamentally distinct from that of other reported N protein inhibitors, such as PJ34, which failed to show measurable antiviral activity in the same study [1]. The availability of the co-crystal structure provides researchers with atomic-level detail for rational optimization and structure-based design efforts.

Structural Biology X-ray Crystallography Protein-Protein Interaction

5-Benzyloxygramine Serves as a Privileged Synthetic Intermediate for 5-Hydroxytryptophan Synthesis

5-Benzyloxygramine is a key intermediate in the classic Snyder and Smith gramine synthesis route for the preparation of 5-hydroxytryptophan (5-HTP), a biologically important amino acid precursor to serotonin [1]. The synthetic sequence involves condensation of 5-benzyloxygramine with diethyl formaminomalonate, followed by saponification, decarboxylation, and hydrogenolytic removal of the benzyl protecting group to yield 5-HTP [1]. This established methodology, first described in 1951 and 1954, leverages the benzyl protecting group as a stable, easily removable moiety that can be cleaved under mild hydrogenolysis conditions without affecting the sensitive indole nucleus [1]. Alternative 5-substituted gramines (e.g., 5-methoxygramine) cannot be cleanly deprotected to yield the free 5-hydroxy derivative, limiting their utility for this specific synthetic application.

Synthetic Chemistry Indole Chemistry Amino Acid Synthesis

Defined Research and Industrial Applications of 5-Benzyloxygramine Based on Verified Evidence


Antiviral Drug Discovery Targeting Coronavirus Nucleocapsid Proteins

5-Benzyloxygramine serves as a validated chemical probe for investigating the role of non-native N protein PPIs in coronavirus replication. Its established EC50 of 32.1 μM against MERS-CoV and favorable selectivity index (SI = 25.1) make it a suitable starting point for hit-to-lead optimization campaigns [1]. The availability of the high-resolution co-crystal structure (PDB: 6KL6) further enables structure-guided medicinal chemistry efforts to improve potency and drug-like properties [1].

Serotonin Receptor Pharmacology and Antagonist Tool Compound Studies

Based on its superior antagonist potency on isolated rat uterus compared to closely related 5-benzyloxyindole analogs, 5-benzyloxygramine is the preferred tool compound for studying 5-HT receptor antagonism in ex vivo tissue pharmacology assays [2]. Its well-defined activity profile in classical 5-HT bioassays supports its use in characterizing receptor subtypes and validating new serotonergic agents.

Synthesis of 5-Hydroxytryptophan and Related 5-Hydroxyindole Derivatives

5-Benzyloxygramine is the essential synthetic precursor for the preparation of 5-hydroxytryptophan (5-HTP) via the Snyder-Smith gramine alkylation method [3]. The benzyl protecting group enables clean deprotection under mild hydrogenolysis conditions, yielding free 5-hydroxyindole products without decomposition. This application is unique to 5-benzyloxygramine and cannot be replicated with other 5-alkoxygramines.

Structure-Activity Relationship (SAR) Studies of 5-Substituted Gramines

5-Benzyloxygramine represents a key reference compound in systematic SAR investigations of 5-substituted gramines and related tryptamine derivatives. The 1970 Ho et al. study provides a foundational dataset comparing the biological activities of various 5-substituted N,N-dimethyltryptamines and gramines, establishing the benzyloxy derivative as a distinct pharmacological entity [4]. This compound is essential for researchers expanding the SAR landscape of indole alkaloids.

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